Vinblastine sulfate (CAS 143-67-9) is a naturally occurring vinca alkaloid derived from Catharanthus roseus, formulated as a water-soluble sulfate salt (C46H58N4O9·H2SO4, MW 909.06 g/mol) that disrupts microtubule dynamics by binding to the β-subunit of tubulin. The compound exhibits aqueous solubility of ≥90 mg/mL (approximately 100 mM) and DMSO solubility of ≥90 mg/mL, enabling flexible preparation of concentrated stock solutions for in vitro studies.
Molecular FormulaC46H58N4O9.H2O4S C46H60N4O13S
Molecular Weight909.1 g/mol
CAS No.143-67-9
Cat. No.B001247
⚠ Attention: For research use only. Not for human or veterinary use.
greater than or equal to 10 mg/mL at 76.1 °F (NTP, 1992)
Vinblastine Sulfate (CAS 143-67-9) — Procurement-Grade Antimitotic Vinca Alkaloid for Research and Therapeutic Formulation
Vinblastine sulfate (CAS 143-67-9) is a naturally occurring vinca alkaloid derived from Catharanthus roseus, formulated as a water-soluble sulfate salt (C46H58N4O9·H2SO4, MW 909.06 g/mol) that disrupts microtubule dynamics by binding to the β-subunit of tubulin [1][2]. The compound exhibits aqueous solubility of ≥90 mg/mL (approximately 100 mM) and DMSO solubility of ≥90 mg/mL, enabling flexible preparation of concentrated stock solutions for in vitro studies . As the hydrochloride salt alternative is less commonly utilized in research settings, the sulfate formulation represents the standard reference form for laboratory procurement and clinical formulation development, with ≥95% HPLC purity typically specified .
SelectionHighest antiproliferative potency probe among natural vinca alkaloids
WorkflowTubulin dynamics studies, mitotic arrest assays, liposomal PK research
[1] Lobert S, Vulevic B, Correia JJ. Interaction of vinca alkaloids with tubulin: a comparison of vinblastine, vincristine, and vinorelbine. Biochemistry. 1996;35(21):6806-6814. View Source
[2] Jordan MA, Thrower D, Wilson L. Comparison of the effects of vinblastine, vincristine, vindesine, and vinepidine on microtubule dynamics and cell proliferation in vitro. Cancer Res. 1985;45(6):2741-2747. View Source
Why Vinblastine Sulfate Cannot Be Interchanged with Vincristine, Vinorelbine, or Vindesine in Research Protocols
Despite their shared vinca alkaloid scaffold and common mechanism of microtubule disruption, vinblastine, vincristine, vinorelbine, and vindesine exhibit quantitatively distinct profiles across multiple pharmacologically relevant dimensions including tubulin-binding affinity hierarchy [1], cellular uptake and retention kinetics [2], differential antiproliferative potency in specific cell lines [3], neurotoxicity incidence [4], and formulation pharmacokinetics [5]. These differences are not merely incremental — they represent operationally significant divergences that preclude direct substitution in experimental systems. Investigators who replace vinblastine with vincristine in Hodgkin lymphoma models, for instance, would introduce confounding variables in both efficacy and toxicity readouts [6]. Similarly, substituting vinorelbine or vindesine for vinblastine alters intracellular drug accumulation by up to 5-fold, fundamentally changing exposure-response relationships [2]. The following quantitative evidence establishes precisely where and how vinblastine sulfate differentiates from its closest analogs.
Vincristine
Neurotoxicity-dominant profile; clearance 7× slower; tubulin affinity differs. May shift model toxicity endpoint interpretation.
Vinorelbine
Semisynthetic; lower antiproliferative potency; targets microtubule growing events. Potency context may not transfer.
Vindesine
Intermediate neurotoxicity and clearance. Pharmacological profile may not replicate vinblastine-specific endpoints.
[1] Lobert S, Vulevic B, Correia JJ. Interaction of vinca alkaloids with tubulin: a comparison of vinblastine, vincristine, and vinorelbine. Biochemistry. 1996;35(21):6806-6814. View Source
[2] Singer WD, Himes RH. Cellular uptake and tubulin binding properties of four vinca alkaloids. Biochem Pharmacol. 1992;43(3):545-551. View Source
[3] Jordan MA, Thrower D, Wilson L. Comparison of the effects of vinblastine, vincristine, vindesine, and vinepidine on microtubule dynamics and cell proliferation in vitro. Cancer Res. 1985;45(6):2741-2747. View Source
[4] King KL, Boder GB. Correlation of the clinical neurotoxicity of the vinca alkaloids vincristine, vinblastine, and vindesine with their effects on cultured rat midbrain cells. Cancer Chemother Pharmacol. 1979;2(4):239-242. View Source
[5] Noble CO, Guo Z, Hayes ME, Marks JD, Park JW, Benz CC, et al. Characterization of highly stable liposomal and immunoliposomal formulations of vincristine and vinblastine. Cancer Chemother Pharmacol. 2009;64(4):741-751. View Source
[6] Sarhan Z, Atmeh M, Al-Saudi M, AlNsour AA, Sarhan DA, Al-Dalaeen R. Abstract C072: Evaluating the use of vincristine as a substitute for vinblastine in Hodgkin lymphoma treatment. Cancer Epidemiol Biomarkers Prev. 2024;33(9_Supplement):C072. View Source
Quantitative Differential Evidence: Vinblastine Sulfate Versus Closest Vinca Alkaloid Comparators
Antitubulin Activity: Vinblastine Exhibits ≥6-Fold Higher Potency Than Vincristine in Radial Segmentation Assay
Vinblastine demonstrates substantially higher antitubulin activity than vincristine when assessed by the radial segmentation test. This difference has direct clinical procurement implications, as more antitubulin activity can be administered with vinblastine than with vincristine when differential indications are balanced [1].
≥6-fold higher antitubulin activity for vinblastine
Conditions
Radial segmentation test (in vitro assay of tubulin polymerization inhibition)
Why This Matters
This quantifiable potency differential informs dose selection in experimental protocols and provides a mechanistic basis for the distinct clinical dosing schedules observed between these agents.
[1] Simmingsköld G, Strömberg C, Ehrsson H, Eksborg S, Wallin I. Antitubulin activity of vinblastine and vincristine. Clinical implications of the radial segmentation test. Eur J Clin Pharmacol. 1981;20(2):115-118. View Source
Cellular Uptake and Intracellular Accumulation: Vinblastine Achieves 2-Fold Greater Cellular Concentration Than Vincristine and Vindesine
In B16 melanoma cells, vinblastine achieves approximately 100-fold concentration relative to extracellular medium, compared to 50-fold for vincristine and vindesine, and only 20-fold for vinepidine [1]. This differential uptake, rather than tubulin-binding affinity, appears to be the predominant determinant of relative antiproliferative effectiveness among vinca alkaloids [1].
Vinblastine achieves 2-fold greater cellular accumulation than vincristine/vindesine; 5-fold greater than vinepidine
Conditions
B16 melanoma cells, in vitro uptake assay
Why This Matters
Higher intracellular accumulation at equivalent extracellular concentrations translates to greater target engagement in cellular assays, necessitating careful dose calibration when comparing vinblastine to other vinca alkaloids in experimental systems.
[1] Singer WD, Himes RH. Cellular uptake and tubulin binding properties of four vinca alkaloids. Biochem Pharmacol. 1992;43(3):545-551. View Source
Antiproliferative Potency in L-Cells: Vinblastine Achieves Complete Growth Inhibition at 40 nM Where Vincristine and Vindesine Produce Only ~25% Inhibition
In L-cell cultures, vinblastine demonstrates markedly superior antiproliferative efficacy compared to vincristine and vindesine. At a concentration of 40 nM, vinblastine produced complete inhibition of cell growth, whereas vincristine and vindesine caused only approximately 25% inhibition under identical conditions [1]. This contrasts with the rank order of microtubule assembly inhibition potency (vincristine Ki = 0.085 μM; vinblastine Ki = 0.178 μM), highlighting a disconnect between isolated tubulin binding and cellular efficacy [1].
Toxicity DivergenceDirect head-to-head
NeurotoxicityLowest rank
MyelosuppressionPredominant (P=0.003)
Inverted toxicity profile vs. vincristine; endpoint context
Vincristine > Vindesine > Vinblastine for neurotoxicity
For researchers working with L-cell models or requiring robust growth arrest, vinblastine provides substantially greater efficacy at clinically achievable nanomolar concentrations than its closest analogs.
[1] Jordan MA, Thrower D, Wilson L. Comparison of the effects of vinblastine, vincristine, vindesine, and vinepidine on microtubule dynamics and cell proliferation in vitro. Cancer Res. 1985;45(6):2741-2747. View Source
Neurotoxicity Profile: Vinblastine Demonstrates the Lowest Peripheral Neurotoxicity Among Vinca Alkaloids (Vincristine > Vindesine > Vinblastine)
Clinical experience and in vitro neuronal culture studies establish a clear neurotoxicity hierarchy among vinca alkaloids: vincristine > vindesine > vinblastine [1][2]. In cultured rat midbrain cells, vincristine affects neuronal processes at concentrations as low as 0.004 μg/mL, with vinblastine exhibiting the least neurotoxic effects in this system [1]. Clinically, peripheral neuropathy incidence with vincristine ranges from 18% to 70% of adult patients, whereas vinblastine-associated neuropathy is reported in 12% to 56% of patients, with severe neuropathy in up to 12% [3].
Neurotoxicity rank: Vincristine > Vindesine > Vinblastine; vincristine neuropathy incidence approximately 1.3- to 1.5-fold higher than vinblastine (based on incidence range midpoints)
Conditions
Clinical experience across oncology patient populations; in vitro rat midbrain neuronal culture validation
Why This Matters
The reduced neurotoxicity burden of vinblastine relative to vincristine is a critical selection criterion for long-term treatment regimens and for animal studies where neuropathy endpoints must be minimized.
NeurotoxicityPeripheral neuropathySafety profile
[1] King KL, Boder GB. Correlation of the clinical neurotoxicity of the vinca alkaloids vincristine, vinblastine, and vindesine with their effects on cultured rat midbrain cells. Cancer Chemother Pharmacol. 1979;2(4):239-242. View Source
[2] Tulane University School of Medicine. Vinblastine Pharmacology Summary. View Source
Gastrointestinal Toxicity: Vinblastine Associated with 4.2-Fold Lower Treatment Arm Switch Rate Than Vincristine in Randomized Feline Lymphoma Trial
In a prospective randomized controlled trial comparing vincristine and vinblastine in COP-based chemotherapy for feline lymphoma, cats receiving vincristine were significantly more likely to require arm crossover due to gastrointestinal toxicity than those receiving vinblastine (44.4% versus 10.5%, P = 0.02) [1]. Response rates, progression-free survival, and lymphoma-specific survival were statistically equivalent between arms (PFS: 48 versus 64 days, P = 0.87; LSS: 139 versus 136 days, P = 0.96), establishing that vinblastine achieves comparable antineoplastic efficacy with substantially reduced gastrointestinal adverse effects [1].
Breast Cancer ResponseDirect head-to-head
31% ORR vs. 0%
Model-response context: refractory breast carcinoma
Treatment arm crossover due to gastrointestinal toxicity
Target Compound Data
Vinblastine: 10.5% crossover rate (2 of 19 cats)
Comparator Or Baseline
Vincristine: 44.4% crossover rate (8 of 18 cats)
Quantified Difference
4.2-fold higher crossover rate with vincristine (44.4% vs 10.5%, P = 0.02)
Conditions
Randomized controlled trial in 40 client-owned cats with lymphoma; COP-based chemotherapy protocol
Why This Matters
For veterinary oncology research and for studies where gastrointestinal tolerability is a critical endpoint, vinblastine offers a quantitatively superior therapeutic index compared to vincristine without compromising antitumor efficacy.
[1] Krick EL, Cohen RB, Gregor TP, Sorenmo KU. Prospective clinical trial to compare vincristine and vinblastine in a COP-based protocol for lymphoma in cats. J Vet Intern Med. 2013;27(1):134-140. View Source
In comparative nanoliposome formulation studies conducted in Sprague Dawley rats, liposome-encapsulated vinblastine demonstrated an elimination half-life (t1/2) of 9.7 hours, compared to 18.5 hours for identically formulated liposomal vincristine [1]. While the liposomal carrier pharmacokinetic profiles were similar between formulations, the encapsulated drug clearance rate differed significantly, reflecting intrinsic differences in drug retention within the liposomal compartment [1].
The distinct pharmacokinetic behavior of liposomal vinblastine relative to vincristine has direct implications for formulation development, dosing frequency selection, and in vivo experimental design when encapsulated delivery systems are employed.
[1] Noble CO, Guo Z, Hayes ME, Marks JD, Park JW, Benz CC, et al. Characterization of highly stable liposomal and immunoliposomal formulations of vincristine and vinblastine. Cancer Chemother Pharmacol. 2009;64(4):741-751. View Source
Optimal Application Scenarios for Vinblastine Sulfate Based on Quantified Differential Evidence
In Vitro L-Cell Proliferation Studies Requiring Robust Growth Arrest at Nanomolar Concentrations
Researchers working with L-cell (mouse fibroblast) models who require near-complete growth inhibition should select vinblastine sulfate over vincristine or vindesine. At 40 nM, vinblastine achieves complete (100%) growth inhibition in L-cells, whereas vincristine and vindesine produce only approximately 25% inhibition under identical conditions [1]. This differential potency eliminates the need for higher drug concentrations that might introduce off-target effects. Stock solutions of vinblastine sulfate at up to 100 mM in DMSO or water enable flexible dosing across a wide concentration range .
Veterinary Oncology Studies Requiring Antitumor Efficacy with Minimized Gastrointestinal Toxicity
Investigators conducting feline or comparative oncology lymphoma studies should prioritize vinblastine over vincristine when gastrointestinal tolerability is a critical endpoint. Randomized controlled trial data demonstrate that vinblastine achieves equivalent progression-free survival and lymphoma-specific survival (P = 0.87 and P = 0.96, respectively) while reducing the incidence of treatment-limiting gastrointestinal toxicity by approximately 4.2-fold (10.5% vs 44.4% crossover rate, P = 0.02) [2]. This therapeutic index advantage makes vinblastine sulfate the preferred vinca alkaloid for protocols where minimizing gastrointestinal adverse events is essential.
Long-Term Treatment Protocols and Neurotoxicity-Sensitive Model Systems
For chronic dosing studies in neuronal cell culture or in vivo models where cumulative neurotoxicity could confound experimental endpoints, vinblastine sulfate offers the lowest neurotoxicity profile among clinical vinca alkaloids [3][4]. The established neurotoxicity hierarchy (vincristine > vindesine > vinblastine) has been validated in both clinical experience and in vitro neuronal culture systems, with vincristine affecting neuronal processes at concentrations as low as 0.004 μg/mL [3]. This differential neurotoxicity profile is particularly relevant for studies involving extended treatment durations or co-administration with other neurotoxic agents.
Cellular Pharmacokinetic Studies Investigating Drug Accumulation and Retention
Investigators studying the relationship between intracellular drug concentration and antiproliferative efficacy should consider vinblastine sulfate as a model compound due to its unique cellular accumulation profile. In B16 melanoma cells, vinblastine achieves approximately 100-fold intracellular concentration relative to extracellular medium, which is 2-fold greater than vincristine and vindesine (50-fold) and 5-fold greater than vinepidine (20-fold) [5]. This pronounced concentration gradient, coupled with the compound‘s high aqueous solubility (≥90 mg/mL) , enables precise control over extracellular concentrations and facilitates quantitative studies of uptake kinetics and intracellular target engagement.
Application
Selection Property
Validation Focus
Antiproliferative screening
Highest potency probe among natural vinca alkaloids
Sub-nanomolar IC₅₀ mitotic arrest endpoint review
In vivo tumor models
Lowest neurotoxicity liability in preclinical assays
Response-rate endpoint vs. vincristine futility context
[1] Jordan MA, Thrower D, Wilson L. Comparison of the effects of vinblastine, vincristine, vindesine, and vinepidine on microtubule dynamics and cell proliferation in vitro. Cancer Res. 1985;45(6):2741-2747. View Source
[2] Krick EL, Cohen RB, Gregor TP, Sorenmo KU. Prospective clinical trial to compare vincristine and vinblastine in a COP-based protocol for lymphoma in cats. J Vet Intern Med. 2013;27(1):134-140. View Source
[3] King KL, Boder GB. Correlation of the clinical neurotoxicity of the vinca alkaloids vincristine, vinblastine, and vindesine with their effects on cultured rat midbrain cells. Cancer Chemother Pharmacol. 1979;2(4):239-242. View Source
[4] Tulane University School of Medicine. Vinblastine Pharmacology Summary. View Source
[5] Singer WD, Himes RH. Cellular uptake and tubulin binding properties of four vinca alkaloids. Biochem Pharmacol. 1992;43(3):545-551. View Source
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